molecular formula C14H21NO2 B8642802 N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine

N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine

Cat. No.: B8642802
M. Wt: 235.32 g/mol
InChI Key: VSGPRHUFGHIVJJ-UHFFFAOYSA-N
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Description

N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine is a complex organic compound characterized by its unique benzodioxepin structure

Preparation Methods

The synthesis of N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzodioxepin ring followed by the introduction of the amine group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups within the compound. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:

  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)ethanediamide
  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific amine group and the resulting chemical and biological properties.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-methylpropan-1-amine

InChI

InChI=1S/C14H21NO2/c1-11(2)9-15-10-12-4-5-13-14(8-12)17-7-3-6-16-13/h4-5,8,11,15H,3,6-7,9-10H2,1-2H3

InChI Key

VSGPRHUFGHIVJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC2=C(C=C1)OCCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cold mixture of 15 g of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde and 67 mL (8 equiv) of isobutylamine in 100 mL of 1,2-dichloroethane was added 50 mL (10 equiv) of acetic acid and 25 g (1.4 equiv) of sodium triacetoxyborohydride. The mixture was allowed to warm and stir overnight then diluted with 500 mL of chloroform and washed with 500 mL of 5N NaOH. The aqueous layer was extracted with 4 additional 100 mL portions of chloroform and the combined extracts dried over magnesium sulfate and concentrated under reduced pressure. After drying under vacuum the product was obtained as clear oil: MS (m+1)=236.2; 1H NMR (400 MHz, CDCl3) 7.0-6.8 (m, 3H), 4.2 (q, 4H), 3.65 (s, 2H), 2.42 (d, 2H), 2.2 (m, 2H), 1.8 (m, 1H), 0.9 (d, 6H).
[Compound]
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0 (± 1) mol
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15 g
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67 mL
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100 mL
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50 mL
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25 g
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